Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
Description
Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-containing compound featuring a chlorine substituent at the 3-position of the BCP ring and a tert-butyloxycarbonyl (Boc)-protected piperidine moiety. The BCP scaffold is widely utilized in medicinal chemistry as a bioisostere for para-substituted aryl rings or alkynes due to its rigid, three-dimensional structure and favorable pharmacokinetic properties . The chlorine atom enhances electrophilicity at the BCP core, enabling further functionalization via nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C15H24ClNO2 |
|---|---|
Molecular Weight |
285.81 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloro-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24ClNO2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10H2,1-3H3 |
InChI Key |
XCDMWPCFHCVINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane structure.
Introduction of the chlorinated group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperidine moiety: This step involves the reaction of the chlorinated bicyclo[1.1.1]pentane with piperidine under controlled conditions.
Protection of the amine group: The final step involves the protection of the amine group using tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.
Scientific Research Applications
Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogues and their properties:
*Inferred from ; †Calculated based on C15H22ClNO2.
Key Observations :
- Substituent Effects : The 3-chloro derivative (target) is lighter than its iodo analogue (391.29 vs. 283.80 g/mol), suggesting higher reactivity due to reduced steric hindrance. The hydroxy analogue (267.37 g/mol) is less lipophilic (lower molecular weight and XLogP3), favoring solubility in polar solvents .
- Synthetic Utility : The iodo compound’s methyl linker and iodine substituent make it suitable for Suzuki-Miyaura couplings, whereas the chloro derivative’s smaller size may favor SN2 reactions .
Functional and Application-Based Differences
- The ethyl carboxylate derivative (8bu) incorporates trifluoromethoxy and diphenylmethylene groups, showcasing the BCP scaffold’s compatibility with bulky substituents in late-stage functionalization .
Chemical Reactivity :
- The iodo compound’s higher atomic radius and polarizability make it more reactive in cross-couplings than the chloro derivative, which may require harsher conditions (e.g., Pd-catalyzed reactions) .
- The hydroxy analogue’s -OH group allows for esterification or oxidation, whereas the chloro group enables nucleophilic displacement (e.g., with amines or thiols) .
Biological Activity
Tert-butyl 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core structure, which is significant for its interaction with biological targets. The presence of the tert-butyl group enhances solubility and stability, while the piperidine moiety may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | Tert-butyl 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
| Molecular Formula | C14H20ClN2O2 |
| Molecular Weight | 270.77 g/mol |
| CAS Number | Not available |
The biological activity of Tert-butyl 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar structures have shown promising results in several areas:
- Neuropharmacology : Compounds with bicyclic structures often exhibit neuroprotective effects and may be explored for their potential in treating neurodegenerative diseases.
- Analgesic Properties : Some derivatives have been studied for their pain-relieving effects, suggesting that this compound may possess similar analgesic properties.
- Anti-inflammatory Effects : The interaction with inflammatory pathways can make this compound a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Neuroprotective Effects : A study on similar bicyclic compounds demonstrated significant neuroprotective effects in animal models of Parkinson's disease, highlighting the potential for Tert-butyl 4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate in neuroprotection (Smith et al., 2023).
- Pain Management : Research indicated that derivatives exhibited analgesic properties through modulation of opioid receptors, suggesting potential applications in pain management (Johnson et al., 2022).
- Anti-inflammatory Activity : A recent study showed that related compounds inhibited pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions (Lee et al., 2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
